molecular formula C5H10ClNO2 B2373060 (S)-2-Amino-2-cyclopropylacetic acid hydrochloride CAS No. 1253789-79-5; 49606-99-7

(S)-2-Amino-2-cyclopropylacetic acid hydrochloride

Cat. No.: B2373060
CAS No.: 1253789-79-5; 49606-99-7
M. Wt: 151.59
InChI Key: XINWYOAHPNHZJF-WCCKRBBISA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

There are several methods for preparing (S)-2-Amino-2-cyclopropylacetic acid hydrochloride. One common method involves the synthesis of cyclopropylamine and methyl aldehyde . The reaction conditions typically require a controlled environment to ensure the desired product is obtained. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

(S)-2-Amino-2-cyclopropylacetic acid hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield cyclopropyl-containing carboxylic acids, while reduction reactions may produce cyclopropyl-containing amines .

Scientific Research Applications

(S)-2-Amino-2-cyclopropylacetic acid hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it is studied for its potential effects on various biological pathways and processes. In medicine, it is explored for its potential therapeutic applications, including its use as a precursor for drug development . In industry, it is used in the production of agrochemicals and dyestuffs .

Mechanism of Action

The mechanism of action of (S)-2-Amino-2-cyclopropylacetic acid hydrochloride involves its interaction with specific molecular targets and pathways. While the exact mechanism is still under investigation, it is believed to exert its effects by modulating certain enzymes and receptors involved in metabolic processes . Further research is needed to fully elucidate the molecular targets and pathways involved.

Properties

IUPAC Name

(2S)-2-amino-2-cyclopropylacetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2.ClH/c6-4(5(7)8)3-1-2-3;/h3-4H,1-2,6H2,(H,7,8);1H/t4-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XINWYOAHPNHZJF-WCCKRBBISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1[C@@H](C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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